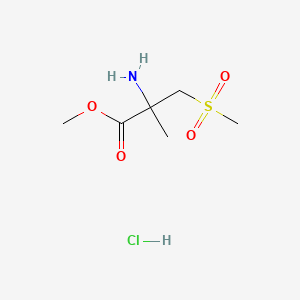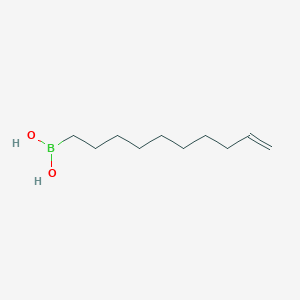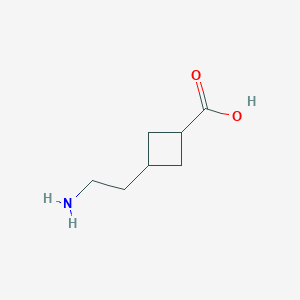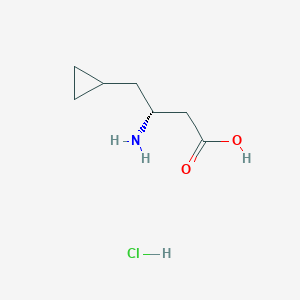
(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a cyclopropyl group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride typically involves the following steps:
Amination: The amino group is introduced via reductive amination or through the use of amine protecting groups followed by deprotection.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclopropylation and amination steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, filtration, and drying are used to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-cyclopropylbutanoic acid: Lacks the amino group but shares the cyclopropyl and butanoic acid moieties.
3-amino-4-butanoic acid: Lacks the cyclopropyl group but contains the amino and butanoic acid moieties.
Uniqueness
(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-cyclopropylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 |
Clave InChI |
RTEIQUSMDHRJAR-FYZOBXCZSA-N |
SMILES isomérico |
C1CC1C[C@H](CC(=O)O)N.Cl |
SMILES canónico |
C1CC1CC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)

![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
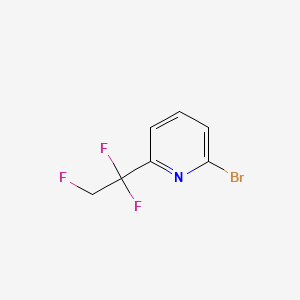
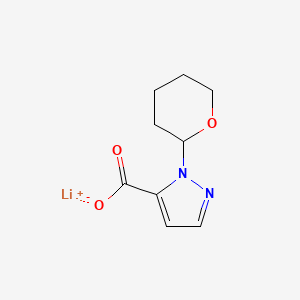
![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)
